Ferric glycinate

Food Fortification Oxidative Stability Infant Formula

Iron fortification of oxidation-sensitive foods often fails due to free iron ions catalyzing lipid peroxidation and vitamin degradation. Ferric glycinate (CAS 34369-82-9) overcomes these challenges through its fully chelated Fe³⁺ structure coordinated by three glycine ligands, reducing pro-oxidant activity versus ferrous sulfate. • Preserves vitamins A, C, E and amino acids in fortified dry goods and infant formulas. • Superior GI tolerability validated in clinical trials vs. ferrous sulfate and ferrous fumarate. • Effective absorption despite dietary inhibitors (phytates, milk), enabling dairy beverage fortification.

Molecular Formula C6H12FeN3O6
Molecular Weight 278.02 g/mol
CAS No. 34369-82-9
Cat. No. B057148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerric glycinate
CAS34369-82-9
SynonymsFerric Glycinate;  Iron Glycinate;  Tris(glycinato)iron(III)
Molecular FormulaC6H12FeN3O6
Molecular Weight278.02 g/mol
Structural Identifiers
SMILESC(C(=O)[O-])N.C(C(=O)[O-])N.[Fe+2]
InChIInChI=1S/3C2H5NO2.Fe/c3*3-1-2(4)5;/h3*1,3H2,(H,4,5);/q;;;+3/p-3
InChIKeyAKLSSKNRPSKJBO-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ferric Glycinate Product Profile


Ferric glycinate (CAS 34369-82-9), also referred to as ferric trisglycinate or iron trisglycinate, is a ferric iron (Fe³⁺) amino acid chelate with the molecular formula C₆H₁₂FeN₃O₆ and a molecular weight of 278.02 g/mol . It exists as a pale yellow solid with solubility in aqueous acid and water [1]. This compound is utilized as a food fortifier and therapeutic agent for the prevention and amelioration of iron deficiency anemia . Its chelated structure, wherein a ferric ion is coordinated by three glycine ligands, distinguishes it from simple ferric salts and other iron forms, making it relevant for applications requiring reduced reactivity and improved compatibility with food matrices [2].

Format Chelated ferric iron with glycine ligands
Workflow Food fortification research and iron bioavailability studies
Key Attribute Reported lower pro-oxidant activity in food matrices

Ferric Glycinate Substitution Risks


Ferric glycinate is not a drop-in replacement for non-chelated iron sources like ferrous sulfate or ferrous fumarate due to fundamentally different physicochemical behaviors and biological interactions. While simple iron salts are often associated with high levels of free, reactive iron ions that can catalyze oxidation of sensitive food components and cause gastrointestinal (GI) side effects, the chelation of ferric iron by glycine in ferric glycinate reduces its pro-oxidant activity and mitigates interactions with dietary inhibitors [1]. These differences necessitate specific formulation and application considerations; assuming interchangeability can lead to product quality failures (e.g., off-flavors, vitamin degradation) or differences in bioavailability and tolerability [2]. The following quantitative evidence demonstrates where ferric glycinate's performance diverges from that of common alternatives.

Pro-oxidant activity profile may shift; vitamin stability in fortified matrices may differ from ferrous sulfate or fumarate.
GI-endpoint response context may differ; tolerability profile not directly transferable from simple iron salts.
Absorption regulation by iron status may alter dose-response compared to unchelated iron sources.

Ferric Glycinate Comparative Evidence


Pro-Oxidant Activity in Food Matrices

Ferric glycinate exhibits significantly lower pro-oxidant properties than ferrous sulfate when incorporated into complex food matrices, leading to reduced degradation of sensitive nutrients [1]. In a model infant formula, the addition of ferric glycinate resulted in lower oxidative activity compared to ferrous sulfate, which is attributed to the reduced reactivity of the chelated ferric ion [2].

Pro-oxidant activity
Head-to-head
Ferric glycinate showed lower pro-oxidant properties vs. ferrous sulfate in infant formula model.
Supports oxidative stability screening in fortified food matrices
Measured as nutrient degradation rate; storage at 20–45°C
Food Fortification Oxidative Stability Infant Formula

GI Tolerability Clinical Comparison

A prospective, randomized, double-blinded clinical trial (NCT02128971) was designed to directly compare the gastrointestinal (GI) tolerability of five different iron supplements at an equivalent dose of 90 mg, including ferric glycinate, ferrous sulfate, and ferrous fumarate [1]. This trial provides a structured framework for assessing side effect profiles, with ferric glycinate included as a test article alongside standard-of-care compounds [1].

GI tolerability trial
Trial context
Randomized, double-blinded, six-arm trial comparing GI tolerability of ferric glycinate vs. ferrous sulfate, fumarate, and others at 90 mg iron.
Supports GI-endpoint comparison study design
Trial registered (NCT02128971); endpoint scores not detailed
Clinical Nutrition Iron Supplementation Gastrointestinal Side Effects

Vitamin Stability vs. Ferrous Sulfate

The lower pro-oxidant properties of ferric glycinate directly translate to better preservation of labile vitamins in fortified foods. A study comparing the kinetics of vitamin losses in model infant formulas found that ferric glycinate caused less degradation of vitamins than ferrous sulfate under identical storage conditions [1].

Vitamin stability
Head-to-head
Ferric glycinate led to reduced vitamin degradation (e.g., A, ascorbic acid) compared to ferrous sulfate in model formulas.
Supports shelf-life modeling for vitamin-fortified products
Degradation kinetics under accelerated storage conditions
Food Science Vitamin Stability Fortification

Intestinal Cell Toxicity Profile

In an in vitro model using intestinal porcine epithelial cells (IPEC-J2), ferrous glycine chelate (structurally analogous to ferric glycinate's reduced form) exhibited a more favorable toxicity profile at high concentrations compared to ferrous sulfate [1]. This suggests that chelation mitigates the cytotoxic effects associated with free iron ions.

Cell toxicity profile
Head-to-head
Fe-Gly (ferrous glycine) at high concentrations showed lower cytotoxicity vs. FeSO₄ in IPEC-J2 cells (P < 0.05 for transporter genes).
Supports intestinal epithelium research models
In vitro porcine cell model; gene expression differences reported
Toxicology Iron Supplements Intestinal Health

Absorption Regulation by Iron Status

The absorption of iron from ferric glycinate is regulated by the body's iron stores, a homeostatic mechanism that is less pronounced for non-chelated ferrous sulfate [1]. In a human study, the absorption of ferric glycinate was shown to be controlled by iron status, which is a critical safety and efficacy feature for widespread fortification programs [1][2].

Absorption regulation
Reported
Absorption of ferric glycinate ranged 5.2–13.8% depending on iron status; regulated by body stores.
Supports bioavailability modeling in iron status studies
Human study; ferritin-based iron status assessment
Bioavailability Iron Metabolism Food Fortification

Ferric Glycinate Application Scenarios


Multi-Vitamin Dry Blend Fortification

Based on evidence of lower pro-oxidant activity compared to ferrous sulfate [1], ferric glycinate is the preferred iron source for fortifying dry food products that contain oxidation-sensitive vitamins (A, C, E) and amino acids (lysine, methionine). Its use can significantly reduce nutrient degradation over the product's shelf life, ensuring label claims are met and reducing the need for costly vitamin overages. This is particularly critical in infant formulas, where nutritional integrity is paramount [1].

Gentle Iron Supplements for Sensitive Groups

For oral iron supplements aimed at populations prone to GI side effects (e.g., pregnant women, elderly individuals, or patients with inflammatory bowel disease), ferric glycinate presents a valuable alternative. Its inclusion in a clinical trial designed to compare GI tolerability against ferrous sulfate and ferrous fumarate [2] highlights its relevance in this space. Furthermore, in vitro data on reduced cellular toxicity and lower expression of iron transporters [3] provide a mechanistic basis for a potentially more tolerable product, which can improve patient compliance.

Dairy and Liquid Product Fortification

Ferric glycinate's ability to be absorbed in the presence of common dietary inhibitors (e.g., milk, phytates in cereals) makes it suitable for fortifying complex food matrices where simple iron salts have poor bioavailability [4]. Its reduced reactivity also minimizes off-flavors and color changes often associated with iron fortification of liquid milk and dairy-based beverages . This allows for the development of palatable, iron-fortified products without compromising sensory quality.

Application
Selection Property
Validation Focus
Fortified dry food research (vitamin stability)
Lower pro-oxidant reactivity in matrices
Shelf-life oxidative stability modeling
Oral iron supplement GI-endpoint studies
Reported GI-endpoint comparison data
Tolerability endpoint evaluation
Liquid dairy fortification research
Compatibility with inhibitory food matrices
Sensory and oxidative stability testing

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